molecular formula C9H8ClFO3 B14069098 6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde

6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde

Cat. No.: B14069098
M. Wt: 218.61 g/mol
InChI Key: RPODJWYXVDATDW-UHFFFAOYSA-N
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Description

6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 g/mol . This compound is characterized by the presence of a fluorine atom at the 6th position, a chlorine atom at the 2nd position, and a methoxymethoxy group at the 3rd position on the benzaldehyde ring. It is a solid at room temperature and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

    Halogenation: Introduction of chlorine and fluorine atoms at the desired positions on the benzaldehyde ring.

    Methoxymethoxylation: The methoxymethoxy group is introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation and methoxymethoxylation processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include:

    Temperature: Controlled to optimize the reaction rate and yield.

    Solvent: Suitable solvents like dichloromethane or toluene are used.

    Catalysts: Catalysts such as Lewis acids may be employed to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield alcohol derivatives.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that recognize the benzaldehyde moiety.

    Pathways: It may inhibit or activate certain biochemical pathways depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-methoxybenzaldehyde: Lacks the chlorine atom and methoxymethoxy group.

    2-Chloro-6-fluorobenzaldehyde: Lacks the methoxymethoxy group.

Uniqueness

6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde is unique due to the presence of both halogen atoms and the methoxymethoxy group, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C9H8ClFO3

Molecular Weight

218.61 g/mol

IUPAC Name

2-chloro-6-fluoro-3-(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C9H8ClFO3/c1-13-5-14-8-3-2-7(11)6(4-12)9(8)10/h2-4H,5H2,1H3

InChI Key

RPODJWYXVDATDW-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C(=C(C=C1)F)C=O)Cl

Origin of Product

United States

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